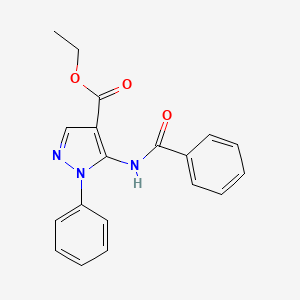

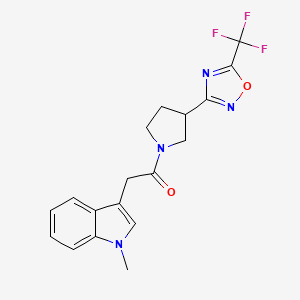

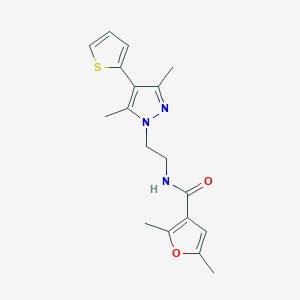

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that is currently under investigation for its potential use in treating various types of cancers, including lymphoma and leukemia. It works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote the growth and survival of cancer cells.

科学的研究の応用

Antimicrobial and Antifungal Activity

A series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the structure of interest, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One particular compound showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Alhameed et al., 2019).

Antiviral Activity

Thiazole C-nucleosides have shown potential in vitro activity against several viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds also inhibited purine nucleotide biosynthesis, indicating a possible mechanism for their antiviral activity (Srivastava et al., 1977).

Corrosion Inhibition

Thiazole derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in sulfuric acid solutions. Molecular dynamics simulations and experimental studies indicated that these compounds act as mixed-type inhibitors, with one derivative showing preferred adsorption and thus enhanced inhibition performance (Khaled & Amin, 2009).

Antimicrobial Activity of Heterocyclic Amides

A thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi. This suggests potential for pharmacological and medical applications (Cakmak et al., 2022).

Removal of Heavy Metals from Industrial Wastes

A novel magnetic nanoadsorbent based on thiazole derivatives has been utilized for the removal of Zn2+ and Cd2+ ions from industrial wastes. The adsorbent demonstrated high adsorption capacities, stability, reusability, and easy separation, making it an effective solution for waste water treatment (Zargoosh et al., 2015).

Photoreactions with Singlet Oxygen

The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen resulted in various photolysis products, indicating the compound's reactivity under specific light conditions. This could have implications for its stability and reactivity in pharmaceutical or material science applications (Mahran et al., 1983).

Anti-Parasitic Drugs

The thiazolide nitazoxanide, related to the compound of interest, exhibits a broad spectrum of activities against intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria. Its mechanism of action includes the inhibition of the functional activity of certain enzymes in pathogens, demonstrating its potential as an anti-parasitic drug (Hemphill et al., 2007).

特性

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-2-4-11(5-3-10)12-9-21-15(16-12)17-14(18)13-8-19-6-7-20-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRJOHKLLPFQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,3-dimethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B2456851.png)

![4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2456854.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2456870.png)